molecular formula C10H13N4Na2O15P3 B12674217 Xanthosine 5'-(tetrahydrogen triphosphate), disodium salt CAS No. 93805-65-3

Xanthosine 5'-(tetrahydrogen triphosphate), disodium salt

Cat. No.: B12674217
CAS No.: 93805-65-3
M. Wt: 568.13 g/mol
InChI Key: MJAYZPSESXRCJT-LGVAUZIVSA-N
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Description

Xanthosine 5'-triphosphate disodium salt (XTP) is a nucleotide analog derived from xanthosine, a purine nucleoside. Structurally, it consists of a xanthine base linked to a ribose sugar and a triphosphate group. Its molecular formula is C₁₀H₁₅N₄O₁₅P₃, with a molecular weight of 564.18 g/mol (approximate) . It also serves as a metabolite in Escherichia coli and mice .

Properties

CAS No.

93805-65-3

Molecular Formula

C10H13N4Na2O15P3

Molecular Weight

568.13 g/mol

IUPAC Name

disodium;(2R,3R,4S,5R)-2-(2,6-dioxo-3H-purin-9-yl)-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolane-3,4-diolate

InChI

InChI=1S/C10H13N4O15P3.2Na/c15-5-3(1-26-31(22,23)29-32(24,25)28-30(19,20)21)27-9(6(5)16)14-2-11-4-7(14)12-10(18)13-8(4)17;;/h2-3,5-6,9H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H2,12,13,17,18);;/q-2;2*+1/t3-,5-,6-,9-;;/m1../s1

InChI Key

MJAYZPSESXRCJT-LGVAUZIVSA-N

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(O)OP(=O)(O)[O-])O)O)NC(=O)NC2=O.[Na+].[Na+]

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)OP(=O)(O)[O-])O)O)NC(=O)NC2=O.[Na+].[Na+]

Related CAS

6253-56-1 (Parent)

Origin of Product

United States

Preparation Methods

Chemical Phosphorylation

  • Reagents : Xanthosine, phosphoric acid (or its anhydrides), and a suitable solvent (e.g., dimethyl sulfoxide).

  • Procedure :

    • Dissolve xanthosine in the solvent.
    • Gradually add phosphoric acid while stirring.
    • Heat the mixture at controlled temperatures (e.g., 60°C) for several hours.
    • Monitor the reaction progress using thin-layer chromatography.

3.2 Enzymatic Synthesis

  • Reagents : Xanthosine, ATP, and specific kinases (e.g., nucleoside triphosphate pyrophosphatase).

  • Procedure :

    • Prepare a reaction mixture containing xanthosine and ATP in a buffer solution.
    • Add the kinase enzyme and incubate under optimal conditions (pH, temperature).
    • Purify the product using chromatography techniques such as anion-exchange chromatography.
  • Purification Methods

Purification is essential to isolate xanthosine 5'-triphosphate disodium salt from by-products and unreacted materials. Common purification techniques include:

  • Ion-Exchange Chromatography : This method separates compounds based on their charge properties. The product is eluted using a gradient of salt concentration.

  • Size-Exclusion Chromatography : This technique separates molecules based on size, allowing for the removal of smaller impurities.

  • Crystallization : After initial purification, further crystallization can enhance purity by exploiting solubility differences.

The overall yield of xanthosine 5'-triphosphate disodium salt can vary significantly depending on the method employed:

Method Yield (%) Purity (%) Notes
Chemical Phosphorylation 20-30 85-90 Requires careful control of conditions
Enzymatic Synthesis 50-70 >95 Higher specificity, fewer side products
Combination Approach 40-60 >90 Balances yield and purity

Characterization techniques such as NMR spectroscopy, mass spectrometry, and HPLC are employed to confirm the structure and purity of the synthesized compound.

Xanthosine 5'-triphosphate disodium salt is synthesized primarily through chemical phosphorylation or enzymatic methods, with each approach offering unique advantages in terms of yield and purity. The choice of method depends on the desired application and available resources. Ongoing research continues to refine these techniques to improve efficiency and reduce costs associated with its preparation.

Chemical Reactions Analysis

Types of Reactions

Xanthosine 5’-triphosphate disodium salt can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield xanthosine derivatives with additional oxygen-containing functional groups, while substitution reactions may produce various substituted xanthosine compounds .

Scientific Research Applications

Xanthosine 5’-triphosphate disodium salt has several scientific research applications, including:

Mechanism of Action

The mechanism of action of xanthosine 5’-triphosphate disodium salt involves its interaction with enzymes that bind nucleotides. It can act as a substrate or inhibitor, depending on the specific enzyme and experimental conditions. The molecular targets include nucleotide-binding enzymes such as polymerases and kinases. The pathways involved may include nucleotide synthesis, degradation, and signaling .

Comparison with Similar Compounds

Structural Comparison

XTP belongs to the nucleoside triphosphate (NTP) family, sharing a conserved triphosphate backbone with adenosine 5'-triphosphate disodium salt (ATP), guanosine 5'-triphosphate sodium salt (GTP), and uridine 5'-triphosphate trisodium salt (UTP). Key structural differences lie in the nucleobase:

  • XTP : Xanthine (a deaminated guanine derivative lacking an amine group at position 2).
  • ATP : Adenine.
  • GTP : Guanine.
  • UTP : Uracil.

The absence of the 2-amino group in xanthine alters hydrogen-bonding capacity and electrostatic interactions, influencing enzyme binding specificity .

Functional and Biochemical Roles

Compound Key Functions Research Applications Stability Features
Xanthosine 5'-triphosphate disodium salt - Substrate for engineered GTPases (e.g., Rab5 D136N) .
- Intermediate in purine metabolism .
- Study of GTPase prenylation mechanisms .
- Non-hydrolyzable analogs for enzyme inhibition .
Susceptible to hydrolysis in standard assays; stabilized by β,γ-modifications .
Adenosine 5'-triphosphate disodium salt - Primary energy currency in cells.
- Substrate for kinases and ATPases .
- Nanomaterial synthesis (e.g., stabilizer for amorphous calcium phosphate) .
- Cell viability assays .
Stable in neutral pH; hydrolyzed by ATPases .
Guanosine 5'-triphosphate sodium salt - Signaling molecule for G-proteins.
- RNA synthesis .
- GTPase activity assays .
- Study of microtubule dynamics.
Labile in acidic conditions; stabilized by Mg²⁺ .
Uridine 5'-triphosphate trisodium salt - Substrate for RNA synthesis.
- Activator of P2Y receptors .
- Purinergic signaling studies .
- Glycogen metabolism assays.
Degraded by alkaline phosphatases .

Stability and Handling

  • XTP : Requires storage at -20°C to prevent hydrolysis. Its β,γ-modified analogs exhibit enhanced stability in enzymatic assays .
  • ATP : Stable in aqueous solutions at neutral pH but degrades rapidly in acidic or alkaline conditions. Often supplemented with Mg²⁺ to stabilize the triphosphate group .
  • GTP/UTP : Sensitive to phosphatases; often used with phosphatase inhibitors in cell-based assays .

Key Research Findings

XTP in GTPase Studies: Mutant Rab5 (D136N) engineered to bind XTP instead of GTP demonstrated that Rab5 activity is regulated by constitutive nucleotide cycling on endosomal membranes . Non-hydrolyzable XTP derivatives (e.g., β,γ-methylene-XTP) blocked prenylation of Rab5 D136N, confirming their utility in probing GTPase function .

ATP in Nanotechnology: ATP stabilizes amorphous calcium phosphate (ACP) nanospheres, enabling pH-responsive drug delivery systems .

GTP/UTP in Signaling :

  • UTPγS (a hydrolysis-resistant UTP analog) induced sustained calcium signaling in wound healing models, unlike ATP .

Q & A

Q. How can xanthosine 5'-triphosphate disodium salt (XTP) be quantified in enzymatic assays?

XTP can be quantified using coupled enzymatic assays with inosine/xanthosine triphosphatase (EC 3.6.1.73), which hydrolyzes XTP to xanthosine 5'-diphosphate (XDP) and inorganic phosphate. Phosphate release is measured via colorimetric methods (e.g., molybdate-based assays) or by coupling to NADH oxidation using auxiliary enzymes. Ensure reaction buffers are optimized for pH (2.5–3.5 for stability) and prepared fresh to prevent hydrolysis .

Q. What protocols are recommended for preparing stable XTP solutions in vitro?

Dissolve XTP in deionized water at concentrations ≤20 mM, adjust pH to 2.5–3.5 using sodium hydroxide, and prepare fresh before each experiment. Store aliquots at –20°C for short-term use. Avoid freeze-thaw cycles, as repeated thawing accelerates hydrolysis. For long-term stability, lyophilized XTP should be stored at –80°C in anhydrous conditions .

Q. How does XTP differ structurally and functionally from GTP or ATP in nucleotide-binding assays?

XTP contains a xanthine base instead of guanine or adenine, altering its hydrogen-bonding capacity and affinity for nucleotide-binding proteins. In Rab GTPase studies, mutant Rab5 preferentially binds XTP over GTP, enabling selective inhibition of GTPase activity. Use XTP in competitive binding assays with γ-radiolabeled GTP to quantify dissociation constants (Kd) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in XTP-dependent enzyme kinetics?

Discrepancies in kinetic parameters (e.g., Km or Vmax) may arise from variations in assay conditions (pH, ionic strength) or enzyme purity. Use standardized buffers (e.g., 20 mM Tris-HCl, pH 7.4, with 5 mM MgCl2) and validate enzyme activity via control substrates (e.g., ATP or GTP). Employ stopped-flow spectrometry to monitor real-time hydrolysis and rule out non-enzymatic degradation .

Q. How can XTP be used to study dynamic equilibria in Rab GTPase regulation?

XTP-bound mutant Rab5 stabilizes the inactive conformation, allowing researchers to isolate intermediates in the GTPase cycle. Combine XTP with Förster resonance energy transfer (FRET) probes to track nucleotide exchange and hydrolysis rates on early endosome membranes. This approach reveals constitutive GTPase activity independent of guanine nucleotide exchange factors (GEFs) .

Q. What role does XTP play in synthesizing amorphous calcium phosphate (ACP) nanostructures for drug delivery?

XTP acts as a phosphorus source and stabilizer in microwave-assisted or sonochemical synthesis of ACP nanospheres. Its phosphate groups template calcium ion coordination, forming porous or vesicle-like structures. For pH-responsive drug delivery, load XTP-stabilized ACP with doxorubicin and characterize release kinetics in simulated lysosomal fluid (pH 4.5) .

Methodological Notes

  • Enzymatic Hydrolysis Assays : Optimize reaction temperatures (25–37°C) and validate using negative controls (e.g., heat-inactivated enzymes) .
  • Nucleotide Stability Testing : Monitor XTP degradation via HPLC with UV detection at 254 nm. Use a C18 column and isocratic elution with 50 mM potassium phosphate buffer (pH 6.5) .
  • Dynamic Light Scattering (DLS) : For ACP nanosphere synthesis, confirm particle size uniformity (10–100 nm) and zeta potential (–20 to –30 mV) to ensure colloidal stability .

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